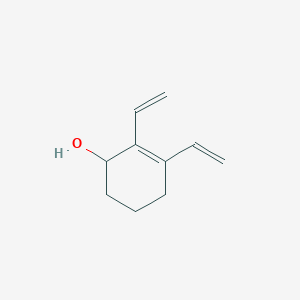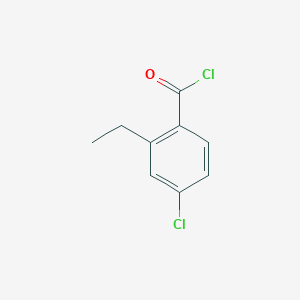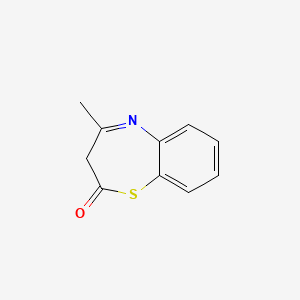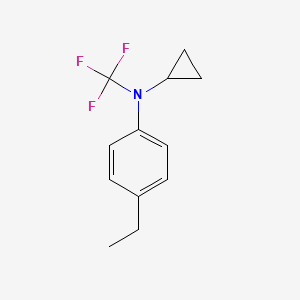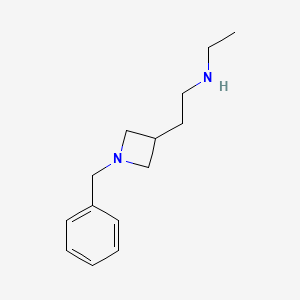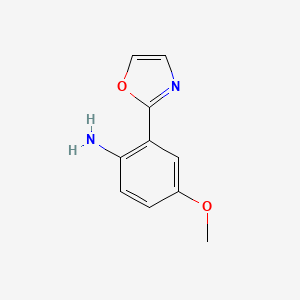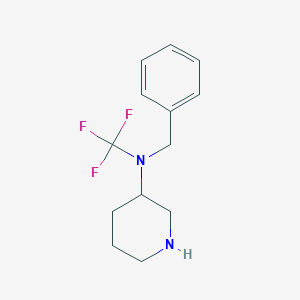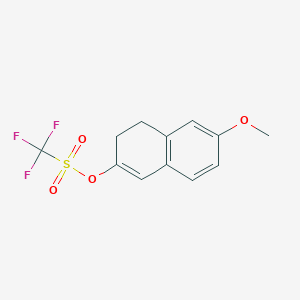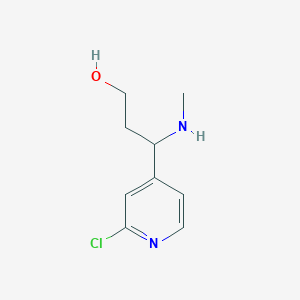
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a methylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent reaction with a suitable propanol derivative. The reaction conditions typically involve:
-
Step 1: Formation of the imine
- React 2-chloro-4-pyridinecarboxaldehyde with methylamine in the presence of a suitable solvent such as ethanol or methanol.
- Conditions: Room temperature, stirring for several hours.
-
Step 2: Reduction of the imine
- Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperature (0-5°C), followed by gradual warming to room temperature.
-
Step 3: Formation of the final product
- React the reduced intermediate with a propanol derivative, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
- Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
- Conditions: Room temperature, atmospheric pressure.
-
Substitution
- Reagents: Sodium methoxide, potassium tert-butoxide.
- Conditions: Reflux in an appropriate solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(2-chloropyridin-4-yl)-3-(methylamino)propan-1-one.
Reduction: Formation of 3-(2-chloropiperidin-4-yl)-3-(methylamino)propan-1-ol.
Substitution: Formation of 3-(2-methoxypyridin-4-yl)-3-(methylamino)propan-1-ol.
Scientific Research Applications
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets. The compound’s pyridine ring can interact with enzymes and receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The propanol moiety can increase the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloropyridin-4-yl)-3-(dimethylamino)propan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
3-(2-Chloropyridin-4-yl)-3-(ethylamino)propan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
3-(2-Chloropyridin-4-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylamino group enhances its potential as a pharmaceutical intermediate, while the propanol moiety improves its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C9H13ClN2O/c1-11-8(3-5-13)7-2-4-12-9(10)6-7/h2,4,6,8,11,13H,3,5H2,1H3 |
InChI Key |
WJKKDRWLPVHJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




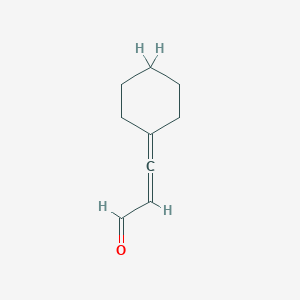
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

